BenchChemオンラインストアへようこそ!

Lcklsl

Annexin A2 tPA binding competitive inhibition

LCKLSL (Leu-Cys-Lys-Leu-Ser-Leu) is the definitive tool compound for selective blockade of the AnxA2–tPA axis — a mechanism inaccessible to generic small-molecule AnxA2 inhibitors. Its biological activity requires the precise hexapeptide sequence; substitution of Cys² abolishes efficacy (see control peptide LGKLSL). Supplied as lyophilized hydrochloride salt, ≥98% purity by HPLC, with validated performance in Matrigel tube formation, RMVEC sprouting, CAM angiogenesis, and murine MCAO stroke models. Choose LCKLSL when sequence-specific AnxA2 antagonism is non-negotiable.

Molecular Formula C30H57N7O8S
Molecular Weight 675.9 g/mol
Cat. No. B12423128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLcklsl
Molecular FormulaC30H57N7O8S
Molecular Weight675.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C30H57N7O8S/c1-16(2)11-19(32)25(39)37-24(15-46)29(43)33-20(9-7-8-10-31)26(40)34-21(12-17(3)4)27(41)36-23(14-38)28(42)35-22(30(44)45)13-18(5)6/h16-24,38,46H,7-15,31-32H2,1-6H3,(H,33,43)(H,34,40)(H,35,42)(H,36,41)(H,37,39)(H,44,45)/t19-,20-,21-,22-,23-,24-/m0/s1
InChIKeyHTBYABHLBWELKC-BTNSXGMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LCKLSL: A Competitive Annexin A2 Hexapeptide Inhibitor for Angiogenesis and Proteolysis Research


LCKLSL (Leu-Cys-Lys-Leu-Ser-Leu) is a synthetic N-terminal hexapeptide that acts as a competitive inhibitor of annexin A2 (AnxA2), a calcium-regulated phospholipid-binding protein implicated in angiogenesis, cell migration, and fibrinolysis . The compound potently inhibits the binding of tissue plasminogen activator (tPA) to AnxA2, thereby suppressing plasmin generation and exerting anti-angiogenic effects [1]. LCKLSL is supplied as a hydrochloride salt (CAS 533902-29-3) with a molecular weight of 675.88 g/mol and is validated for use in both in vitro and in vivo models of neovascularization and ischemic injury [1][2].

Why LCKLSL Cannot Be Substituted with Generic Annexin A2 Inhibitors or Control Peptides


The biological activity of LCKLSL is exquisitely dependent on its specific hexapeptide sequence (Leu-Cys-Lys-Leu-Ser-Leu) and the presence of the cysteine residue at position 2. Substitution of this cysteine with glycine yields the control peptide LGKLSL, which exhibits markedly reduced binding to cell-surface AnxA2 and fails to inhibit tPA-mediated plasmin generation or angiogenic sprouting in comparative assays [1][2]. Generic small-molecule AnxA2 inhibitors (e.g., A2ti series) target distinct interaction domains (e.g., the AnxA2-S100A10 heterotetramer interface) and do not recapitulate the tPA-binding site antagonism of LCKLSL, precluding interchangeable use in experimental systems requiring specific modulation of the AnxA2–tPA axis [3].

Quantitative Differentiation of LCKLSL: Head-to-Head Evidence Against Control Peptide LGKLSL


LCKLSL Binds Cell-Surface Annexin A2 with Markedly Higher Specificity Than Control Peptide LGKLSL

In a streptavidin pulldown assay using biotinylated peptides, LCKLSL demonstrated robust and concentration-dependent recovery of cell-surface AnxA2 from hypoxic human retinal microvascular endothelial cells (RMVECs). In contrast, the control peptide LGKLSL, which substitutes a glycine for the critical cysteine residue, exhibited only modest AnxA2 recovery, confirming that sequence specificity is essential for target engagement [1].

Annexin A2 tPA binding competitive inhibition

LCKLSL Inhibits Plasmin Generation by 35% Compared to Control Peptide Under Hypoxic Conditions

In a fluorogenic plasmin generation assay using RMVECs exposed to 3 hours of hypoxia, LCKLSL at 5 μM significantly suppressed tPA-mediated conversion of plasminogen to plasmin. The fold-increase in plasmin generation relative to normoxic controls was reduced to 1.1±0.2 (n=5) with LCKLSL, compared to 1.7±0.1 (n=4) with the control peptide LGKLSL, representing a ~35% reduction in plasmin production [1].

Plasmin generation fibrinolysis proteolysis

LCKLSL Reduces Endothelial Tube Length by 60% Versus 15% Reduction with Control Peptide

In an in vitro Matrigel tube formation assay with hypoxic RMVECs, LCKLSL treatment reduced tube length by approximately 60% compared to untreated normoxic controls. In contrast, the control peptide LGKLSL achieved only a ~15% reduction in tube length under identical conditions, demonstrating that LCKLSL's anti-angiogenic effect is sequence-specific and not attributable to non-specific peptide interactions [1].

Angiogenesis endothelial tube formation Matrigel assay

LCKLSL Suppresses Microvascular Sprouting by 60-80% in Co-Culture Angiogenesis Model

In a human aortic smooth muscle cell (HAoSMC) and RMVEC co-culture model of capillary-like network formation under hypoxia, LCKLSL treatment reduced the number of branches per field by approximately 60% and the number of meshes per field by approximately 80% compared to untreated hypoxic controls [1]. This effect was specific to LCKLSL; the control peptide LGKLSL did not produce comparable inhibition, reinforcing that the cysteine-containing sequence is required for functional antagonism of AnxA2-mediated angiogenesis.

Angiogenesis vascular sprouting co-culture model

LCKLSL Significantly Reduces Vascular Branch Points in Chicken Chorioallantoic Membrane (CAM) Assay

In the chicken chorioallantoic membrane (CAM) in vivo angiogenesis model, collagen sponges containing 5 μg/mL LCKLSL significantly decreased the number of vascular branch points, junctions, and end-points compared to sponges containing the control peptide LGKLSL or PBS vehicle. Skeletonized image analysis confirmed that LCKLSL treatment resulted in visibly sparser vascular networks, indicating effective suppression of VEGF-induced microvascular sprouting from existing vessels [1].

In vivo angiogenesis CAM assay anti-angiogenic

LCKLSL Reduces Cerebral Infarct Size and Improves Neurological Outcome in Murine Stroke Model

In a mouse middle cerebral artery occlusion (MCAO) model of ischemic stroke, intravenous administration of LCKLSL significantly reduced cerebral infarct size as visualized by T2-weighted MR imaging and improved performance on neurological behavioral tests (e.g., adhesive removal test) compared to saline-treated controls [1]. LCKLSL treatment also decreased the expression of pro-inflammatory cytokines (Il-6, Il-1b, Tnfa) and mitigated T cell infiltration into the ischemic brain, effects attributed to AnxA2 inhibition on infiltrating immune cells [1].

Ischemic stroke neuroprotection MCAO model

Optimal Application Scenarios for LCKLSL in Research and Preclinical Development


Angiogenesis and Neovascularization Studies (In Vitro and In Vivo)

LCKLSL is the tool compound of choice for investigating the role of AnxA2-mediated plasmin generation in hypoxia-induced angiogenesis. Validated applications include Matrigel tube formation assays with RMVECs, HAoSMC-RMVEC co-culture sprouting models, and the chicken CAM in vivo angiogenesis assay, all of which demonstrate robust, sequence-specific inhibition [1]. Researchers studying retinal neovascularization, tumor angiogenesis, or wound healing can employ LCKLSL to dissect the contribution of the AnxA2–tPA axis to vascular pathology.

Fibrinolysis and Extracellular Proteolysis Research

LCKLSL enables selective blockade of cell-surface plasmin generation without directly inhibiting tPA enzymatic activity. The compound has been quantitatively validated in fluorogenic plasmin generation assays using hypoxic endothelial cells, showing a ~35% reduction in plasmin production compared to control peptide [1]. This makes LCKLSL ideal for studies examining the contribution of AnxA2-bound plasmin to ECM degradation, growth factor activation, and cell migration.

Ischemic Stroke and Neuroinflammation Models

Emerging evidence demonstrates that LCKLSL exerts neuroprotective effects in murine MCAO stroke models, reducing infarct volume and dampening T cell-mediated neuroinflammation [2]. Laboratories employing rodent stroke models or humanized mouse systems can utilize LCKLSL to probe the immunomodulatory functions of AnxA2 in the post-ischemic brain, complementing traditional angiogenesis-focused applications.

Cancer Metastasis and Cell Migration Studies

Given that AnxA2 is implicated in cancer cell invasion and metastasis through its roles in plasmin generation and ECM remodeling, LCKLSL serves as a valuable probe for dissecting AnxA2-dependent migratory behavior. The compound's demonstrated efficacy in suppressing endothelial cell sprouting and tube formation [1] can be leveraged in tumor-endothelial co-culture systems and metastasis assays where pericellular proteolysis is a key variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lcklsl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.